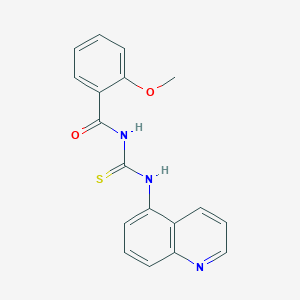
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
作用機序
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide involves the inhibition of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important second messenger molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide reduces the levels of cGMP, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide depend on the specific application. In cardiovascular disease, this compound has been shown to improve cardiac function by reducing myocardial fibrosis and hypertrophy. In pulmonary hypertension, it has been shown to improve pulmonary vascular resistance by reducing pulmonary arterial pressure and increasing pulmonary blood flow. In cancer, it has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and reducing angiogenesis.
実験室実験の利点と制限
The advantages of using 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide in lab experiments include its high selectivity for sGC and its potential applications in various fields. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for research on 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide. One direction is to explore its potential applications in other fields, such as neurodegenerative diseases and diabetes. Another direction is to develop more potent and selective inhibitors of sGC based on the structure of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide could provide valuable insights into its potential clinical applications.
合成法
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide involves a series of chemical reactions. The starting material is 2-methoxy-3-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to form the amide intermediate. Finally, the amide intermediate is treated with bromine to obtain the final product, 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide.
科学的研究の応用
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce the risk of heart failure. In pulmonary hypertension, it has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
製品名 |
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide |
|---|---|
分子式 |
C14H13BrN2O2 |
分子量 |
321.17 g/mol |
IUPAC名 |
5-bromo-2-methoxy-3-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-6-10(15)7-12(13(9)19-2)14(18)17-11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
InChIキー |
BAZKIZJZLKXZNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=CN=CC=C2)OC |
正規SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CN=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)thio]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278247.png)
![3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278248.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)